1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
1-(2,4-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is an organic compound characterized by the presence of two methoxy-substituted phenyl groups attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with an appropriate ketone, often in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and antioxidant properties.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism by which 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of oxidative stress or modulation of inflammatory responses, although specific details would require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone include:
1-(2,4-Dimethoxyphenyl)-2-phenylethanone: Lacks the additional methoxy groups on the second phenyl ring, which may affect its reactivity and applications.
1-(3,4-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone:
1-(2,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone: The presence of fewer methoxy groups can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-13-6-7-14(17(11-13)22-3)15(19)9-12-5-8-16(21-2)18(10-12)23-4/h5-8,10-11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXXKXXNFEOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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